N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11NO4S . It has a molecular weight of 277.30 g/mol . The IUPAC name for this compound is N-(1,3-benzodioxol-5-yl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a benzenesulfonamide group . More detailed structural analysis is not available in the retrieved papers.Physical and Chemical Properties Analysis
This compound has a molecular weight of 277.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 277.04087901 g/mol . The topological polar surface area is 73 Ų . It has a complexity of 399 .Scientific Research Applications
Anticancer Properties : Research has identified derivatives of this compound showing potential in anticancer treatments. For instance, some derivatives have demonstrated significant activity against human colorectal carcinoma and cervical cancer cell lines, showing promise as therapeutic agents in cancer treatment (Karakuş et al., 2018). Another study reported novel derivatives with notable activity against various human tumor cell lines, suggesting their potential as anticancer agents (Sławiński et al., 2012).
Antimicrobial and Antibacterial Activities : A study on N-pyridin-3-yl-benzenesulfonamide, a related compound, demonstrated significant antimicrobial activity, indicating potential use in combating bacterial infections (Ijuomah et al., 2022). Additionally, certain N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamide derivatives have been found to be potent antibacterial agents (Abbasi et al., 2015).
Photophysicochemical Applications : Studies on zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units have revealed their potential as photosensitizers in photodynamic therapy, an alternative cancer treatment method. Their photophysical and photochemical properties make them suitable for this application (Öncül et al., 2022).
Antidiabetic Potential : Derivatives of this compound have shown promising results in lowering plasma glucose levels in models of non-insulin-dependent diabetes mellitus, suggesting their potential as antidiabetic agents (Moreno-Díaz et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division. Therefore, it is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin, it disrupts the normal formation and function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and triggers programmed cell death or apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents the cells from dividing and triggers their self-destruction, thereby inhibiting the growth of cancer cells .
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-8-13(10-19-26(22,23)15-4-2-1-3-5-15)11-20(18)14-6-7-16-17(9-14)25-12-24-16/h1-7,9,13,19H,8,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOXJKZCRNUYFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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